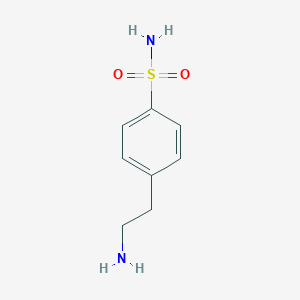

4-(2-Aminoethyl)benzenesulfonamide

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-(2-aminoethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c9-6-5-7-1-3-8(4-2-7)13(10,11)12/h1-4H,5-6,9H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXNSVEQMUYPYJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20188814 | |

| Record name | 4-(2-Aminoethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35303-76-5 | |

| Record name | 4-(2-Aminoethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35303-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Aminoethyl)benzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035303765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Aminoethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-aminoethyl)benzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2-AMINOETHYL)BENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WIA59Y34CJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A Promising Scaffold for Drug Development

The structure of 4-(2-Aminoethyl)benzenesulfonamide, featuring a benzenesulfonamide (B165840) group and an aminoethyl side chain, offers multiple points for chemical modification. drugbank.comscielo.br This adaptability allows researchers to synthesize a diverse range of derivatives with varied biological activities. The sulfonamide group, in particular, is a well-established pharmacophore found in numerous FDA-approved drugs, contributing to the compound's appeal in medicinal chemistry. nih.gov

The primary sulfonamide is a known inhibitor of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. nih.govnih.gov The strategic modification of the this compound scaffold has led to the discovery of potent and selective inhibitors for different CA isoforms. nih.govresearchgate.net This is particularly relevant in the context of cancer research, as certain CA isoforms, such as CA IX, are overexpressed in various tumors. scielo.br

Furthermore, the aminoethyl portion of the molecule provides a convenient handle for introducing additional chemical diversity. Researchers have successfully synthesized Schiff bases and secondary amine derivatives by reacting the amino group with various aldehydes. scielo.brnih.govresearchgate.net These modifications have been shown to significantly influence the inhibitory activity and selectivity of the resulting compounds against different CA isoforms. nih.gov

Beyond carbonic anhydrase inhibition, the this compound scaffold has been explored for other therapeutic applications. For instance, it has served as a starting material for the synthesis of ghrelin receptor antagonists, which are being investigated for the treatment of obesity. nih.gov Additionally, derivatives of this compound have been studied for their potential as antiviral agents against arboviruses like Chikungunya and Zika viruses. scielo.br

Table 1: Investigated Therapeutic Targets of this compound Derivatives

| Therapeutic Target | Disease Area | Key Findings |

|---|---|---|

| Carbonic Anhydrases (CAs) | Cancer, Glaucoma, Epilepsy | Derivatives show potent and selective inhibition of various CA isoforms, particularly tumor-associated CA IX. scielo.brnih.govresearchgate.net |

| Ghrelin Receptor | Obesity | Optimized derivatives act as antagonists and inverse agonists of the ghrelin receptor. nih.gov |

| Arboviruses (Chikungunya, Zika) | Infectious Diseases | Schiff base derivatives have shown activity against Chikungunya and Zika viruses in vitro. scielo.br |

| Acinetobacter baumannii | Bacterial Infections | A related sulfonamide scaffold showed promise in reversing antibiotic tolerance. nih.gov |

| Human Immunodeficiency Virus (HIV) Protease | Infectious Diseases | The broader class of sulfonamides includes approved HIV protease inhibitors. scielo.br |

Historical Context and Evolution of Research

Established Synthetic Pathways for this compound

Traditional methods for synthesizing this compound have primarily relied on two main starting materials: benzenesulfonyl chloride and 2-aminoethylamine, or β-phenethylamine.

Synthesis from Benzenesulfonyl Chloride and 2-Aminoethylamine

This pathway, while conceptually straightforward, is not as commonly detailed in readily available literature compared to the β-phenethylamine route. The synthesis would theoretically involve the reaction of benzenesulfonyl chloride with a protected form of 2-aminoethylamine, followed by deprotection. The protection of the amino group in 2-aminoethylamine is crucial to prevent undesired side reactions with the sulfonyl chloride group.

Synthesis from β-Phenethylamine

A more extensively documented and industrially relevant method for synthesizing this compound starts with β-phenethylamine. google.compatsnap.com This multi-step process is a cornerstone of its production and typically involves the following key transformations:

Acetylation: The synthesis begins with the protection of the amino group of β-phenethylamine through acetylation. google.compatsnap.com This is commonly achieved by reacting β-phenethylamine with acetic anhydride (B1165640) or acetic acid. google.compatsnap.com This step yields N-acetyl-β-phenethylamine.

Chlorosulfonation: The resulting N-acetyl-β-phenethylamine is then subjected to chlorosulfonation. google.compatsnap.com This critical step introduces the sulfonyl chloride group onto the phenyl ring at the para position. Chlorosulfonic acid is the primary reagent for this transformation. google.com

Amination: The intermediate, p-(2-acetamidoethyl)benzenesulfonyl chloride, is then reacted with ammonia (B1221849) to form the sulfonamide. chemicalbook.com This step converts the sulfonyl chloride into the desired sulfonamide group.

Hydrolysis: The final step involves the hydrolysis of the acetyl protecting group to reveal the primary amine, yielding this compound. google.comchemicalbook.com This is typically achieved by heating the N-acetylated compound in the presence of an acid, such as hydrochloric acid. chemicalbook.com

Modern Synthetic Strategies and Process Optimization

In recent years, a focus on improving the efficiency, cost-effectiveness, and environmental footprint of chemical syntheses has led to the development of modern strategies and process optimization for producing this compound.

Multi-step Synthetic Protocols and Yield Enhancement

| Step | Reagents and Conditions | Yield |

| Acetylation | β-phenethylamine, acetic anhydride/acetic acid | High |

| Chlorosulfonation | N-acetyl-β-phenethylamine, chlorosulfonic acid | High |

| Amination | p-(2-acetamidoethyl)benzenesulfonyl chloride, ammonia | Good |

| Hydrolysis | N-(p-sulfamoylphenethyl)acetamide, acid | Good |

Table 1: Overview of a High-Yield, Multi-Step Synthesis of this compound

Integration of Green Chemistry Principles

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to minimize environmental impact. While specific green chemistry applications for the synthesis of this compound are not extensively detailed in the provided search results, the general trends in pharmaceutical manufacturing point towards several potential areas of improvement. unife.it

One patented method for synthesizing this compound emphasizes the use of less chlorosulfonic acid, which in turn reduces the amount of waste generated. scribd.com This approach aligns with the green chemistry principle of using less hazardous chemical syntheses. Furthermore, the development of processes that are easier to carry out and more environmentally friendly is a stated goal of modern synthetic methods. google.com The use of recyclable by-products is another aspect that contributes to a greener process. patsnap.com

Future research in this area will likely focus on:

The use of greener solvents.

The development of catalytic processes to replace stoichiometric reagents.

Minimization of waste through atom economy.

Derivatization and Conjugation Strategies

The primary amino group and the sulfonamide moiety of this compound offer versatile handles for chemical modification, allowing for the synthesis of a wide range of derivatives with diverse biological activities.

A common derivatization strategy involves the reaction of the amino group with aldehydes to form Schiff bases. scielo.brnih.gov These Schiff bases can be further reduced to secondary amines. nih.gov This approach has been used to synthesize a variety of compounds that have been investigated for their inhibitory activity against carbonic anhydrase isoforms. nih.gov

Another strategy involves the N-acylation of the amino group. For example, this compound can be reacted with 5-methylpyrazine-2-carboxylic acid in the presence of ethyl chloroformate and triethylamine (B128534) to produce a more complex molecule. google.com

Furthermore, the amino group can be used as a point of attachment for creating conjugates with other molecules. For instance, it has been used in the synthesis of multi-target antimalarial agents. chemicalbook.com The ability to create these derivatives and conjugates makes this compound a valuable building block in medicinal chemistry.

| Derivative Type | Synthetic Approach | Potential Applications |

| Schiff Bases | Reaction with aldehydes | Carbonic anhydrase inhibitors |

| Secondary Amines | Reduction of Schiff bases | Carbonic anhydrase inhibitors |

| N-Acyl Derivatives | Reaction with carboxylic acids or their derivatives | Various, including antidiabetic agents |

| Molecular Conjugates | Linking to other bioactive molecules | Multi-target therapeutics |

Table 2: Derivatization and Conjugation Strategies for this compound

Synthesis of Schiff Base Derivatives

Schiff base derivatives of this compound are commonly synthesized through the condensation reaction between the primary amino group of the ethylamine (B1201723) side chain and a variety of aromatic and heteroaromatic aldehydes. rasayanjournal.co.inresearchgate.nettandfonline.com This reaction is typically carried out by refluxing equimolar amounts of this compound and the respective aldehyde in an alcoholic solvent, such as ethanol, for several hours. rasayanjournal.co.in The resulting imine (Schiff base) often precipitates from the reaction mixture and can be isolated by filtration, followed by purification via recrystallization. rasayanjournal.co.in

The versatility of this method allows for the incorporation of a wide range of substituents, influencing the electronic and steric properties of the final molecule. rasayanjournal.co.in For instance, aldehydes like benzaldehyde, 2-pyridinecarboxaldehyde, and various quinolinecarboxaldehydes have been successfully used to create a series of Schiff bases. rasayanjournal.co.in Furthermore, these imine derivatives can be subsequently reduced, typically using sodium borohydride (B1222165) (NaBH₄), to yield the corresponding secondary amine derivatives, which have also been subjects of scientific investigation. researchgate.net

Table 1: Examples of Aldehydes Used in Schiff Base Synthesis with this compound

| Aldehyde | Resulting Schiff Base Substituent | Reference |

| Benzaldehyde | Benzylidene | rasayanjournal.co.in |

| 2-Pyridinecarboxaldehyde | Pyridin-2-ylmethylene | rasayanjournal.co.in |

| 2-Quinolinecarboxaldehyde | Quinolin-2-ylmethylene | rasayanjournal.co.in |

| 8-Hydroxy-2-quinolinecarboxaldehyde | (8-Hydroxyquinolin-2-yl)methylene | rasayanjournal.co.in |

| 4-Imidazolecarboxaldehyde | Imidazol-4-ylmethylene | rasayanjournal.co.in |

Preparation of N-Substituted Benzenesulfonamide (B165840) Derivatives

The synthesis of N-substituted derivatives of this compound can be a multi-step process, often involving the protection of the amino group, followed by modification of the sulfonamide moiety, and subsequent deprotection. nih.gov One documented approach begins with the acetylation of 2-phenylethylamine to protect the amino group. The resulting N-acetyl (2-phenyl)ethylamine is then subjected to chlorosulfonation using chlorosulfonic acid to introduce a sulfonyl chloride group onto the benzene (B151609) ring. This intermediate is treated with ammonia to form the sulfonamide. Finally, hydrolysis under basic conditions removes the acetyl protecting group to yield this compound. nih.gov

Further N-substitution can be achieved by reacting this compound with various electrophiles. For example, a series of novel N-acyl-4-chloro-5-methyl-2-(R¹-methylthio)benzenesulfonamides have been synthesized by reacting N-[4-chloro-5-methyl-2-(R1-methylthio)benzenesulfonyl]cyanamide potassium salts with appropriate carboxylic acids. google.com This highlights the potential for creating a wide array of N-substituted derivatives with diverse functionalities. google.com A patent also describes the reaction of this compound with 5-methylpyrazine-2-carboxylic acid in the presence of ethyl chloroformate and triethylamine to produce N-[2-[4-(aminosulfonyl)phenyl]ethyl]-5-methylpyrazinecarboxamide. nih.gov

Conjugation with Dipeptides and Amino Acids

The conjugation of this compound with amino acids and peptides is a strategy employed to enhance the properties of the parent molecule. nih.govnih.gov This approach can improve characteristics such as selectivity, stability, and solubility. nih.gov

A general methodology for creating these conjugates involves a multi-step synthesis. For instance, sulfanilamide (B372717) or its analogs can be reacted with phenylchloroformate to produce phenylcarbamate derivatives. These intermediates are then coupled with N-Boc protected aminoethylamines. Following the removal of the Boc protecting group with an acid like trifluoroacetic acid, the resulting amine can be coupled with dipeptides to form the final benzenesulfonamide-dipeptide conjugates. nih.gov This synthetic route allows for the systematic incorporation of various peptide sequences, enabling the exploration of structure-activity relationships.

Formation of Triazinyl-Substituted Conjugates

Triazinyl-substituted conjugates of this compound represent another important class of derivatives. The synthesis typically involves a two-step nucleophilic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). bldpharm.com

In the first step, this compound is reacted with cyanuric chloride. Subsequently, the remaining chlorine atoms on the triazine ring are substituted by reacting the intermediate with one or more amino acids. bldpharm.commdpi.comprimescholars.com The reaction conditions can be optimized to favor the formation of di-substituted triazine derivatives. bldpharm.comnih.gov Researchers have successfully synthesized conjugates with a variety of amino acids, including those with polar (e.g., Serine, Threonine, Asparagine, Glutamine) and non-polar (e.g., Alanine, Tyrosine, Tryptophan) side chains. bldpharm.com The choice of solvent and base, such as aqueous sodium bicarbonate, can influence the reaction time and yield. bldpharm.com

Table 2: Amino Acids Used in the Synthesis of Triazinyl-Substituted Conjugates

| Amino Acid | Side Chain Polarity | Reference |

| Alanine (Ala) | Non-polar | bldpharm.com |

| Tyrosine (Tyr) | Non-polar | bldpharm.com |

| Tryptophan (Trp) | Non-polar | bldpharm.com |

| Serine (Ser) | Polar | bldpharm.com |

| Threonine (Thr) | Polar | bldpharm.com |

| Asparagine (Asn) | Polar | bldpharm.com |

| Glutamine (Gln) | Polar | bldpharm.com |

Synthesis of Indole-Based Benzenesulfonamide Hybrids

The creation of hybrid molecules incorporating both the benzenesulfonamide and indole (B1671886) moieties has been explored to generate novel chemical entities. The synthesis of these hybrids involves the reaction of this compound with various indole-based carboxylic acids or their derivatives.

For example, N-(4-sulfamoylphenethyl)-1H-indole-5-carboxamide and its isomers have been synthesized by reacting this compound with the corresponding indolecarboxylic acid starting materials. The reaction conditions can vary, with some syntheses employing a mixture of solvents like DMF and DCM. Purification of the resulting hybrid compounds is typically achieved through column chromatography. This synthetic strategy allows for the combination of the structural features of both benzenesulfonamides and indoles, leading to new molecular frameworks.

Development of Metal Complexes (e.g., Copper(II), Rhenium, Technetium-99m)

The ability of the sulfonamide and amino groups in this compound and its derivatives to coordinate with metal ions has led to the development of various metal complexes.

Copper(II) Complexes: The synthesis of copper(II) complexes with sulfonamide-containing ligands is a well-established area of research. rasayanjournal.co.inresearchgate.net Generally, these complexes are prepared by reacting a copper(II) salt, such as copper(II) sulfate (B86663) pentahydrate, with the sulfonamide ligand in a suitable solvent like methanol (B129727) at room temperature. rasayanjournal.co.in The resulting complexes can be characterized by various spectroscopic and analytical techniques. While specific examples with this compound as the sole ligand are not extensively detailed in the provided results, the general methodology is applicable. The coordination can occur through the primary amine and/or the sulfonamide group, leading to various geometries such as distorted square planar or square pyramidal.

Rhenium and Technetium-99m Complexes: Rhenium and its radionuclide counterpart, technetium-99m, have been incorporated into complexes for potential radiopharmaceutical applications. The synthesis of these complexes often involves the use of a precursor such as [NEt₄]₂[Re(CO)₃Br₃] or a fac-[⁹⁹ᵐTc(CO)₃]⁺ core. Ligands derived from or incorporating the this compound scaffold can be coordinated to these metal centers. For instance, a rhenium tricarbonyl complex can be synthesized by first reacting the rhenium precursor with a chelating ligand and then introducing a modified quinazoline (B50416) derivative. The analogous technetium-99m complex can then be prepared, demonstrating the theranostic potential of such systems where the stable rhenium complex serves as a surrogate for the radioactive technetium complex. These complexes have shown potential in targeting specific biological pathways.

Cutting Edge Analytical and Structural Characterization

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural analysis of 4-(2-Aminoethyl)benzenesulfonamide, providing precise information about the hydrogen and carbon skeletal framework.

¹H NMR: The proton NMR spectrum offers a distinct fingerprint of the molecule's structure. In a common deuterated solvent like DMSO-d₆, the spectrum shows characteristic signals for the aromatic and ethyl groups. chemicalbook.com The aromatic protons on the benzene (B151609) ring typically appear as two distinct doublets, a result of their chemical environment being influenced by the electron-withdrawing sulfonamide group and the electron-donating ethylamine (B1201723) substituent. chemicalbook.com The protons of the ethyl bridge appear as two triplets, corresponding to the two adjacent methylene (B1212753) (-CH₂-) groups. chemicalbook.com

Table 1: ¹H NMR Spectral Data for this compound in DMSO-d₆ chemicalbook.com

| Chemical Shift (δ) ppm | Description |

|---|---|

| ~7.74 | Aromatic Protons (ortho to -SO₂NH₂) |

| ~7.39 | Aromatic Protons (ortho to -CH₂CH₂NH₂) |

| ~2.77 | Methylene Protons (-CH₂- adjacent to ring) |

Note: The sulfonamide (-SO₂NH₂) and amine (-NH₂) protons are also observable and their chemical shifts can vary depending on solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon backbone of the molecule. While specific publicly available peak lists are sparse, the spectrum is expected to show distinct signals for the four unique aromatic carbons and the two aliphatic carbons of the ethyl group. The carbon atoms of the benzene ring would resonate in the typical aromatic region (approximately 120-150 ppm), with their exact shifts influenced by the attached substituents. The two methylene carbons of the ethyl chain would appear in the aliphatic region (approximately 30-50 ppm). Spectral data for this compound have been recorded and are available in spectral databases. chemicalbook.comnih.gov

Infrared (IR) spectroscopy is employed to identify the principal functional groups within this compound by detecting their characteristic vibrational frequencies. The spectrum is dominated by absorptions corresponding to the sulfonamide and amine groups. Analysis of structurally related compounds provides insight into the expected frequencies for these key groups. nih.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| ~3360 - 3260 | Amine (NH₂) & Sulfonamide (NH₂) | N-H Stretching |

| ~1335 - 1300 | Sulfonamide (-SO₂-) | Asymmetric S=O Stretching |

The N-H stretching region often appears as a broad or multi-peaked signal due to the presence of both the primary amine and the primary sulfonamide. The strong, distinct absorptions for the symmetric and asymmetric stretching of the S=O bonds are highly characteristic of the sulfonamide group. nih.gov

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. The nominal molecular weight of this compound is 200.26 g/mol . nih.gov In a typical mass spectrum, the molecular ion peak [M]⁺ is observed at an m/z of 200. chemicalbook.com Common fragmentation patterns involve the cleavage of the ethylamine side chain. A prominent fragment is often seen at an m/z of 30, corresponding to the [CH₂NH₂]⁺ ion, resulting from cleavage beta to the aromatic ring. chemicalbook.com

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, allowing for the unambiguous determination of its elemental formula.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₂N₂O₂S | nih.gov |

| Molecular Weight (Nominal) | 200.26 g/mol | nih.gov |

| Calculated Exact Mass | 200.06194880 Da | nih.gov |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic absorption of the molecule. The aromatic benzene ring in this compound acts as a chromophore. This compound is known to absorb in the low UV range, with a reported absorption maximum around 220 nm when analyzed by liquid chromatography.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to species that have unpaired electrons, such as free radicals or transition metal ions. Since this compound is a diamagnetic molecule with a closed-shell electron configuration, it does not possess any unpaired electrons. Therefore, it is EPR-silent, and this technique is not applicable for its direct characterization.

Research applications have utilized this compound as a model compound in the development of advanced analytical systems. Specifically, it was instrumental in creating a model system to test and implement a microfluidic chip designed for Fourier transform measurements of biochemical interactions. This highlights the compound's utility not just as a chemical entity to be characterized, but also as a tool to advance analytical methodologies for studying complex biological processes.

Chromatographic Separation and Analysis

Chromatographic techniques are pivotal for the separation and analysis of this compound. High-Performance Liquid Chromatography (HPLC) stands out as a primary method for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of robust HPLC methods is crucial for the accurate quantification and analysis of this compound. Reverse-phase (RP) HPLC methods are commonly employed, offering simple and effective separation. sielc.com One such method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, phosphoric acid can be substituted with formic acid. sielc.com The availability of columns with smaller 3 µm particles also facilitates rapid Ultra-Performance Liquid Chromatography (UPLC) applications. sielc.com

Another established method involves a Primesep 100 mixed-mode stationary phase column. sielc.comsielc.com This approach uses an isocratic analytical method with a mobile phase of water, acetonitrile (MeCN), and a sulfuric acid (H2SO4) buffer. sielc.comsielc.com Detection is typically carried out in the low UV range at 220 nm and 265 nm. sielc.comsielc.com A simple, reliable, and sensitive analytical method has also been developed for the quantitative determination of the related compound 4-aminobenzenesulfonamide using a YMC-Triart C8 column with a gradient elution. wu.ac.th

Below is a table summarizing exemplary HPLC method parameters for the analysis of this compound:

| Parameter | Method 1 | Method 2 |

| Column | Newcrom R1 | Primesep 100, 4.6x150 mm, 5 µm, 100A |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid (or Formic Acid for MS) | MeCN/H2O - 20/80% with 0.2% H2SO4 buffer |

| Flow Rate | Not specified | 1.0 ml/min |

| Detection | Not specified | UV at 220 nm and 265 nm |

| Retention Time | Not specified | 5.21 min |

Scalability for Preparative Separation and Impurity Isolation

A significant advantage of the developed HPLC methods is their scalability. sielc.com This allows for the transition from analytical-scale analysis to preparative-scale separation, which is essential for isolating and purifying larger quantities of this compound. sielc.comwarwick.ac.uk Preparative HPLC is a crucial technique for obtaining pure compounds for further studies, including the isolation of impurities for structural elucidation. sielc.comwarwick.ac.uk The ability to scale up the liquid chromatography method is particularly valuable for applications such as pharmacokinetics studies. sielc.com The principles of preparative HPLC involve processing larger sample loads to isolate products, a technique widely used in the pharmaceutical industry for producing highly pure compounds. warwick.ac.uk

Crystallographic Analysis

Crystallographic analysis provides definitive information about the three-dimensional structure of a molecule. For this compound and related compounds, single crystal X-ray diffraction is the gold standard.

Single Crystal X-ray Diffraction Studies

The process typically involves the following steps:

Crystal Growth: Obtaining single crystals of suitable quality is the first and often most challenging step. This can be achieved through methods like slow evaporation of a solvent. For example, in the study of a sulfamethazine (B1682506) co-crystal, suitable crystals were obtained by recrystallization from ethanol. nih.gov

Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data is collected. nih.gov

Structure Solution and Refinement: The collected data is processed to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles. nih.gov

The following table presents typical crystallographic data that would be obtained from such a study, based on a related sulfonamide compound:

| Parameter | Example Value (for a related sulfonamide) |

| Crystal System | Orthorhombic |

| Space Group | P bca |

| Unit Cell Dimensions | a = 14.2945 (4) Å, b = 8.0115 (3) Å, c = 19.0962 (5) Å |

| Volume (V) | 2186.91 (12) ų |

| Molecules per Unit Cell (Z) | 4 |

| Radiation | Mo Kα |

| Temperature (T) | 200 K |

This detailed structural information is invaluable for understanding the molecule's conformation, intermolecular interactions, and solid-state packing, which are critical for its chemical and biological properties.

Pharmacological and Biochemical Mechanisms

Enzyme Inhibition and Activation Profiling

The primary pharmacological activity of 4-(2-Aminoethyl)benzenesulfonamide and its derivatives revolves around their ability to modulate the activity of specific enzymes, most notably carbonic anhydrases and, to a lesser extent, glutathione (B108866) peroxidase 4.

Carbonic Anhydrase (CA) Isoform Inhibition

Derivatives of this compound are potent inhibitors of several human carbonic anhydrase (hCA) isoforms. nih.govnih.govnih.gov These zinc-containing metalloenzymes play crucial roles in a multitude of physiological processes, and their inhibition is a therapeutic strategy for various conditions. mdpi.comnih.gov

Research has extensively profiled the inhibitory activity of this compound derivatives against a panel of hCA isoforms. The cytosolic isoforms hCA I and hCA II, the transmembrane isoforms hCA IV, IX, and XII, and the brain-associated isoform hCA VII have been key targets of these investigations. nih.govnih.govnih.govnih.govnih.govnih.gov

Studies have shown that while the parent compound itself has some inhibitory activity, its derivatives, synthesized by modifying the aminoethyl side chain, exhibit a wide range of potencies and selectivities. nih.govnih.gov For instance, Schiff base derivatives and their corresponding secondary amines, as well as dipeptide conjugates, have been synthesized and evaluated. nih.govnih.gov The secondary amine derivatives, in particular, have demonstrated low nanomolar inhibitory activities against hCA I, II, IX, and XII. nih.gov Similarly, novel N⁴-substituted derivatives have shown significant inhibition, especially against the tumor-associated isoforms hCA IX and XII. nih.gov

The inhibitory potencies are typically quantified by the inhibition constant (Kᵢ), with lower values indicating stronger inhibition. The following table summarizes representative Kᵢ values for various derivatives against different hCA isoforms.

| Derivative Type | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | hCA IV (Kᵢ, nM) | hCA VII (Kᵢ, nM) |

| N⁴-substituted derivatives | 96.3 - 3520 | 18.1 - 2055 | 5.9 - 419 | 4.0 - 414 | - | - |

| Dipeptide conjugates | Less effective | Low nanomolar | - | Low nanomolar | Less effective | - |

| Secondary amine derivatives | Low nanomolar | Low nanomolar | Low nanomolar | Low nanomolar | - | - |

| Triazinyl-substituted derivatives | - | - | - | 7.5 - 9.6 | - | - |

A key focus of research has been to develop derivatives with selective inhibition profiles. nih.gov Achieving selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy. For instance, some N⁴-substituted derivatives have shown a meaningful affinity for the transmembrane isoforms hCA IX and XII over the physiologically dominant cytosolic isoforms hCA I and II. nih.gov This selectivity is particularly relevant for the development of antitumor agents, as hCA IX and XII are overexpressed in many types of cancer. nih.govbohrium.com

Similarly, dipeptide-sulfonamide conjugates have demonstrated very effective inhibition in the low nanomolar range against hCA II and XII, while being less effective against hCA I and IV. nih.gov Some benzylaminoethyureido-tailed benzenesulfonamides have exhibited selective inhibition of the cytosolic isoform hCA II and the membrane-bound isoform hCA XII over hCA I and the tumor-associated hCA IX. nih.gov

The inhibitory action of sulfonamides like this compound is primarily mediated by the binding of the sulfonamide group to the zinc ion (Zn²⁺) located in the active site of the carbonic anhydrase enzyme. nih.govnih.gov This interaction displaces a water molecule or hydroxide (B78521) ion that is normally coordinated to the zinc ion and is essential for the enzyme's catalytic activity. nih.gov

Allosteric Activation of Glutathione Peroxidase 4 (GPX4)

In addition to its well-established role as a carbonic anhydrase inhibitor scaffold, recent studies have explored the potential for compounds to allosterically activate glutathione peroxidase 4 (GPX4). GPX4 is a crucial antioxidant enzyme that protects cells from lipid peroxidation-mediated damage. researchgate.netnih.gov

Computational and experimental screening has led to the identification of compounds that can bind to a predicted allosteric site on GPX4, leading to an increase in its enzymatic activity. researchgate.netnih.gov While direct studies on this compound itself as a GPX4 activator are not prominent, the broader class of small molecules is being investigated for this purpose. The activation of GPX4 is seen as a promising therapeutic strategy for inflammatory conditions and diseases associated with ferroptosis. researchgate.netnih.govnih.gov

Receptor and Biomolecular Interaction Studies

The interactions of this compound and its derivatives extend beyond direct enzyme modulation. The compound has been utilized as a model ligand in studies investigating biospecific binding to surfaces. For example, it has been used to develop model systems for studying the implementation of microfluidic chips for Fourier transform measurements of biochemical interactions. sigmaaldrich.com Furthermore, its binding to carbonic anhydrase has been studied using techniques like surface plasmon resonance to understand the kinetics of protein-ligand interactions at surfaces. harvard.edu

Interaction with Calcium Channel Surfaces

Currently, there is a lack of specific scientific literature detailing the direct interaction of this compound with calcium channel surfaces. However, research into the broader class of sulfonamides has revealed that certain derivatives can act as inhibitors of voltage-gated calcium channels, such as the N-type (Ca(v)2.2) channel. nih.gov These sulfonamide-derived inhibitors have been explored for their potential in managing chronic pain by modulating synaptic transmission. nih.gov This suggests a potential, though currently unconfirmed, avenue for the pharmacological activity of sulfonamide-based compounds.

DNA Binding and Cleavage Mechanisms

There is no scientific evidence available from the reviewed literature to suggest that this compound directly binds to or facilitates the cleavage of DNA. Research on this compound has primarily focused on its protein-binding capabilities.

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms of this compound have been most extensively studied in the context of its inhibitory effects on carbonic anhydrases.

Competitive Inhibition Dynamics

This compound functions as a competitive inhibitor of carbonic anhydrases. This inhibition is achieved through the direct binding of the sulfonamide moiety to the zinc ion (Zn²⁺) located within the enzyme's active site. nih.gov This interaction prevents the normal substrate, carbon dioxide, from accessing the catalytic center, thereby inhibiting the enzyme's function of reversibly hydrating CO₂ to bicarbonate and a proton. nih.govmdpi.com

Derivatives of this compound have been synthesized and evaluated as inhibitors against various human (h) carbonic anhydrase isoforms, including hCA I, II, IV, and XII. nih.gov Schiff base derivatives, for instance, have demonstrated varied inhibitory activity, with the corresponding reduced secondary amine derivatives often showing more potent, low nanomolar inhibition against several isoforms. The inhibitory constants (Ki) for some of these derivatives highlight the potential for developing isoform-selective inhibitors.

| Derivative Type | Target Isoform | Inhibition Constant (Ki) | Reference |

| Secondary Amine Derivatives | hCA I, II, IX, XII | Low nanomolar range | nih.gov |

| Dipeptide Conjugates | hCA II, XII | Low nanomolar range | nih.gov |

This table is interactive. Users can sort and filter the data.

Allosteric Modulation Pathways

There is no current scientific literature to indicate that this compound functions as an allosteric modulator. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the receptor's activity. The known mechanism of this compound involves direct competitive binding at the active site of carbonic anhydrases, not allosteric modulation.

Characterization of Ligand-Protein Complex Formation

The interaction of this compound with carbonic anhydrases results in the formation of a stable ligand-protein complex. While specific crystallographic data for the parent compound complexed with a protein are not detailed in the available search results, the PubChem database indicates that it is a ligand in two PDB entries. nih.gov

X-ray crystallography studies of closely related benzenesulfonamide (B165840) inhibitors complexed with human carbonic anhydrase II (hCA II) provide a clear model for this interaction. nih.govnih.gov Upon binding, the sulfonamide group coordinates directly with the catalytic Zn²⁺ ion. The benzene (B151609) ring of the inhibitor settles into a hydrophobic pocket within the active site, establishing van der Waals contacts with key amino acid residues. nih.gov

| Protein Target | Key Interacting Residues (hCA II) | Type of Interaction | Reference |

| Carbonic Anhydrase II | Gln92, Val121, Phe131, Leu198, Thr200 | van der Waals | nih.gov |

| Carbonic Anhydrase II | Thr199 | Hydrogen Bond | nih.gov |

This table is interactive. Users can sort and filter the data.

The aminoethyl "tail" of this compound can be chemically modified to create derivatives with altered binding affinities and selectivities for different CA isoforms. mdpi.comnih.gov The nature and orientation of these modifications influence how the "tail" interacts with either hydrophobic or hydrophilic regions at the entrance of the active site. nih.gov

Analysis of Hydrogen Bonding Interactions within Active Sites

Hydrogen bonds play a critical role in anchoring benzenesulfonamide inhibitors, including this compound, within the active site of carbonic anhydrases. The primary and most crucial hydrogen bonding interaction occurs between the ionized sulfonamide group (NH⁻) of the inhibitor and the side chain of the amino acid residue Threonine 199 (Thr199) in hCA II. nih.gov One of the sulfonamide's oxygen atoms also accepts a hydrogen bond from the backbone NH group of the same Thr199 residue. nih.gov

These hydrogen bonds, in conjunction with the coordination to the zinc ion and van der Waals forces, create a high-affinity binding orientation. The stability of the enzyme-inhibitor complex is a direct result of this network of interactions. Studies on various benzenesulfonamide derivatives have shown that modifications to the molecule's structure can introduce or alter other potential hydrogen bonding interactions with residues on the periphery of the active site, thereby fine-tuning the inhibitor's potency and selectivity. nih.govmdpi.com

Structure Activity Relationship Sar and Rational Drug Design

Influence of Substituent Groups on Biological Activity

The biological activity of 4-(2-Aminoethyl)benzenesulfonamide can be significantly altered by the introduction of different functional groups. These modifications affect the molecule's size, shape, and electronic distribution, which in turn dictates its interaction with biological targets.

Effects of Alkylamine Side Chain Length

The length of the alkylamine side chain in benzenesulfonamide (B165840) derivatives plays a critical role in their inhibitory activity against various enzymes. For instance, in the context of carbonic anhydrase (CA) inhibitors, the linker between the benzenesulfonamide moiety and other chemical entities influences binding affinity and selectivity. Studies on a series of 1,3,5-triazinyl-substituted benzenesulfonamides have shown that the nature of this linker (e.g., aminomethyl vs. aminoethyl) can impact the inhibition constants against different CA isozymes. mdpi.comnih.gov While a direct systematic study varying the alkyl chain length from a single carbon up to longer chains for this compound itself is not extensively detailed in the provided results, the principle remains a cornerstone of medicinal chemistry. The ethyl group in this compound provides a degree of flexibility and spacing that is often optimal for fitting into the active sites of target enzymes.

Modulatory Role of Aromatic Aldehyde Condensation

The condensation of this compound with various aromatic aldehydes to form Schiff bases is a common strategy to explore new chemical space and modulate biological activity. scielo.br The resulting imine linkage and the nature of the aromatic aldehyde substituent can have a profound effect on the compound's properties. For example, a study involving the synthesis of five Schiff bases from this compound and different aldehydes (benzaldehyde, 2-pyridinecarboxaldehyde, 2-quinolinecarboxaldehyde, 8-hydroxy-2-quinolinecarboxaldehyde, and 4-imidazolecarboxaldehyde) demonstrated this modulation. scielo.br While most of the resulting compounds showed no cytotoxicity, the derivative formed with 8-hydroxy-2-quinolinecarboxaldehyde was active against the Chikungunya virus, and the one with 4-imidazolecarboxaldehyde was active against the Zika virus. scielo.br This highlights the significant role the aldehyde-derived portion of the molecule plays in determining antiviral activity and specificity.

Table 1: Antiviral Activity of this compound Schiff Bases

| Compound | Aldehyde Used for Condensation | Antiviral Activity (Zika Virus) | Antiviral Activity (Chikungunya Virus) |

|---|---|---|---|

| 1 | None (parent compound) | Inactive | Inactive |

| 2 | Benzaldehyde | Inactive | Inactive |

| 3 | 2-Pyridinecarboxaldehyde | Inactive | Inactive |

| 4 | 2-Quinolinecarboxaldehyde | Inactive | Inactive |

| 5 | 8-Hydroxy-2-quinolinecarboxaldehyde | Inactive | Active at 10 µmol L-1 |

| 6 | 4-Imidazolecarboxaldehyde | Active at 50 µmol L-1 | Inactive |

Source: scielo.br

Impact of Dipeptide and Amino Acid Conjugation

Conjugating dipeptides and amino acids to the this compound scaffold is a strategy employed to enhance selectivity and potency, particularly for targeting specific enzymes like carbonic anhydrases (CAs). The amino acid or dipeptide moiety can interact with residues in the active site of the enzyme that are not engaged by the primary sulfonamide group, leading to tighter binding and isoform selectivity. While specific data on dipeptide conjugates of this compound is limited in the provided search results, the principle is well-established for related sulfonamides. The conjugation of amino acids to a triazine core, which is then linked to this compound, has been explored and is discussed in more detail in section 5.1.5.

Structure-Activity Profiles of Indolin-2-one Moieties

The incorporation of an indolin-2-one moiety into the structure of this compound derivatives has been investigated as a strategy for developing potent carbonic anhydrase inhibitors. A study on novel indolin-2-one-based sulfonamides, where the indolin-2-one scaffold was linked to the sulfonamide, resulted in compounds with significant inhibitory activity against several CA isoforms (I, II, IV, and VII). The structure-activity relationship of these hybrids revealed that the substitution pattern on the indolin-2-one ring and the nature of the linker are critical for potency and selectivity.

Contribution of Amino Acid Moieties in Triazine Conjugates

A significant area of research has been the synthesis of 1,3,5-triazinyl-aminobenzenesulfonamide conjugates where amino acids are attached to the triazine ring. mdpi.comnih.govnih.gov These studies have provided valuable insights into the contribution of different amino acid side chains to the inhibitory activity against carbonic anhydrase isoforms. For instance, new 4-aminoethyl-benzenesulfonamide derivatives with a 1,3,5-triazine (B166579) ring disubstituted with a pair of identical amino acids (polar: Ser, Thr, Asn, Gln; non-polar: Ala, Tyr, Trp) have been synthesized and evaluated. mdpi.com The experimental results showed that derivatives with non-polar amino acid side chains exhibited the strongest inhibition of hCA XII, with low nanomolar inhibitory constants. mdpi.com This suggests that the hydrophobic interactions provided by these amino acid residues are crucial for binding to this particular isoform. A quantitative structure-activity relationship (QSAR) analysis of related triazine-sulfonamide conjugates indicated that a derivative disubstituted with Gln had a high selectivity for hCA IX over hCA II. nih.gov Furthermore, derivatives with Ser, Thr, and Ala showed even lower inhibition constants against hCA IX. nih.gov

Table 2: Inhibitory Activity (Ki, nM) of 4-Aminoethyl-benzenesulfonamide-Triazine-Amino Acid Conjugates against Carbonic Anhydrase Isoforms

| Amino Acid Conjugate | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

|---|---|---|---|---|

| Alanine | >10000 | 25.4 | 12.5 | 9.6 |

| Tryptophan | 165.7 | 8.9 | 10.1 | 7.5 |

| Serine | >10000 | 215.6 | 78.4 | 15.8 |

| Threonine | >10000 | 189.2 | 89.7 | 25.6 |

| Asparagine | >10000 | 458.9 | 158.4 | 45.2 |

| Glutamine | >10000 | 356.4 | 125.1 | 35.8 |

Source: Adapted from mdpi.com

Correlation between Hydroxy Substitutions and Amide Linker Lengths with Inhibitory Activity

The presence and position of hydroxy groups, along with the length of an amide linker, can significantly influence the inhibitory activity of benzenesulfonamide derivatives. In a study of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as 12-lipoxygenase inhibitors, the hydroxy and methoxy (B1213986) groups on the benzyl (B1604629) ring were found to be critical for potent inhibition. nih.gov While this study does not directly involve this compound, it underscores the importance of hydroxyl substitutions in modulating biological activity. The length of the linker connecting the benzenesulfonamide core to other chemical moieties is also a key determinant of activity, as it dictates the optimal positioning of the interacting groups within the target's active site. For instance, in the triazine conjugates discussed earlier, the ethyl linker of this compound positions the triazine-amino acid portion for interaction with the enzyme. mdpi.com

Principles for Designing Potent and Selective Inhibitors

The rational design of potent and selective inhibitors based on the this compound scaffold primarily revolves around the strategic modification of its core components to optimize interactions with the target enzyme's active site. A significant body of research has focused on developing inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes, using this scaffold. researchgate.netnih.gov

The primary sulfonamide group (-SO₂NH₂) is a critical zinc-binding group, essential for the inhibitory activity against carbonic anhydrases. It anchors the inhibitor to the zinc ion in the enzyme's active site. researchgate.netnih.gov Modifications to the aminoethyl tail and the aromatic ring are then systematically explored to enhance potency and achieve selectivity for different CA isoforms. researchgate.netnih.gov

Key principles for designing potent and selective inhibitors include:

Modification of the Aminoethyl Tail: The amino group of the ethyl chain offers a convenient point for chemical modification. Acylation of this amine with various substituents can significantly impact inhibitory activity. For instance, the synthesis of Schiff base derivatives by reacting this compound with substituted aromatic aldehydes has been a successful strategy. researchgate.netnih.gov The nature of the substituent on the aromatic aldehyde can fine-tune the inhibitory potency against different CA isoforms.

Introduction of Bulky or Specific Moieties: The introduction of bulky or specific chemical groups can lead to interactions with amino acid residues in the active site cavity, beyond the zinc ion. This "tail approach" is crucial for achieving isoform selectivity. nih.gov For example, conjugating dipeptides to the aminoethyl group of this compound has yielded potent inhibitors of CA isoforms II and XII, while showing less activity against isoforms I and IV. nih.gov

Substitution on the Benzene (B151609) Ring: While less commonly explored for this specific scaffold, substitution on the benzene ring can influence the electronic properties and spatial arrangement of the molecule, potentially affecting binding affinity and selectivity. mdpi.com

Exploiting Isoform-Specific Structural Features: Different CA isoforms have variations in the amino acid composition of their active sites. Rational drug design aims to exploit these differences. For example, some derivatives of this compound show high selectivity for tumor-associated CA isoforms IX and XII over the cytosolic isoforms I and II. researchgate.net This is often achieved by designing molecules that can form additional hydrogen bonds or van der Waals interactions with unique residues in the target isoform's active site.

The following table summarizes the inhibitory activity of various derivatives of this compound against different human carbonic anhydrase (hCA) isoforms.

| Compound/Derivative Type | Target Isoform | Inhibition Constant (Kᵢ) | Key Structural Features | Reference |

| Schiff base derivatives | hCA I, II, IX, XII | Varied (nM to µM range) | Imine linkage on the aminoethyl tail | nih.gov |

| N-4-substituted derivatives | hCA I, II, IX, XII | 5.9 nM to 3520 nM | Various substituents on the sulfonamide nitrogen | researchgate.net |

| Dipeptide conjugates | hCA II, XII | Low nanomolar range | Dipeptide moieties attached to the aminoethyl group | nih.gov |

| Benzylaminoethyureido-tailed derivatives | hCA II | 2.8–9.2 nM | Ureido linkage and substituted benzyl groups | nih.gov |

This table is for illustrative purposes and includes data from various studies on derivatives of the this compound scaffold.

Strategies for Developing Multi-Targeted Therapeutic Agents

The development of multi-targeted therapeutic agents, or "multi-target drugs," is an emerging strategy in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders, where multiple biological pathways are dysregulated. nih.govdovepress.com The this compound scaffold, with its modifiable handles, is a candidate for the design of such agents.

Strategies for developing multi-targeted agents from this scaffold include:

Hybrid Molecule Design: This approach involves covalently linking two or more pharmacophores, each targeting a different biological entity, into a single molecule. The this compound moiety could serve as the anchor for one target (e.g., a carbonic anhydrase), while the other end of the molecule is functionalized with a moiety that inhibits another target (e.g., a kinase or a receptor). dovepress.com

Fragment-Based Drug Discovery: Fragments of known inhibitors for different targets can be combined with the this compound core. For instance, a fragment known to bind to a kinase active site could be incorporated into the "tail" of the sulfonamide, creating a dual inhibitor.

Privileged Scaffold Approach: The benzenesulfonamide scaffold itself is considered a "privileged structure" as it is found in numerous bioactive compounds. mdpi.com By exploring a wide range of chemical modifications, it may be possible to identify single molecules that fortuitously interact with multiple targets. For example, certain modifications might allow a derivative to inhibit both a specific enzyme and a related transporter protein.

While the development of multi-targeted agents based specifically on this compound is not yet extensively documented in publicly available research, the principles of rational drug design suggest its potential. The key is to identify relevant biological targets for a particular disease and then rationally design modifications to the scaffold that enable simultaneous interaction with these targets.

Computational and in Silico Research Methodologies

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor.

Molecular docking studies can predict the binding affinity of 4-(2-Aminoethyl)benzenesulfonamide to various protein targets. The binding affinity is often expressed in terms of the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki value indicates a stronger binding affinity.

Derivatives of this compound have been investigated for their inhibitory activity against several carbonic anhydrase (CA) isoforms. For instance, Schiff base derivatives of 4-(2-aminoethyl)-benzenesulfonamide have shown varied inhibition against CAs I, II, IX, and XII. nih.gov The specific Ki values for these derivatives demonstrate how modifications to the parent molecule can influence binding affinity. nih.gov

The following table summarizes the reported inhibition constants (Ki) for derivatives of this compound against different human carbonic anhydrase (hCA) isoforms.

| Derivative Class | hCA Isoform | Inhibition Constant (Ki) in nM |

| Schiff derivatives of 4-(2-aminoethyl)-benzenesulfonamide | CA I | 393.0–453.0 |

| CA II | 374.0–474 | |

| CA IX | 39.1–138.0 | |

| CA XII | 46.8–3115 | |

| Data sourced from Durgun et al., 2015, as cited in a 2023 study. nih.gov |

Furthermore, a series of indole-based benzenesulfonamide (B165840) analogues synthesized from this compound have been identified as potent and selective inhibitors of human carbonic anhydrase II (hCA II). nih.gov The parent compound itself, this compound, has a reported Ki value of 2900 nM against Carbonic Anhydrase XIV.

Molecular docking simulations provide detailed insights into the specific interactions between a ligand and the amino acid residues within the active site of a protein. For sulfonamides, the primary interaction with carbonic anhydrases typically involves the coordination of the sulfonamide group with the zinc ion (Zn2+) in the enzyme's active site. mdpi.com

In studies of benzenesulfonamide derivatives, docking simulations reveal key hydrogen bonds and hydrophobic interactions that contribute to the stability of the ligand-protein complex. For example, in the case of carbonic anhydrase inhibitors, the sulfonamide moiety binds to the catalytic zinc ion, while the rest of the molecule forms interactions with surrounding amino acid residues, influencing the inhibitor's potency and selectivity. nih.govresearchgate.net

While specific docking studies detailing the interaction of this compound with calcium channels were not prominently found in the searched literature, this methodology could be readily applied to investigate such interactions. A typical study would involve docking the compound into the binding site of a calcium channel protein to predict its binding mode and affinity, which could suggest a potential role as a channel modulator.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state.

DFT calculations can be used to analyze the electronic structure of this compound, providing information about the distribution of electron density and the nature of chemical bonds. researchgate.netresearchgate.net Such analyses help in understanding the molecule's reactivity and its interaction with biological targets. For instance, DFT studies on similar sulfonamide compounds have been used to determine the molecular geometry and to perform topological studies like Electron Localization Function (ELF) and Localized Orbital Locator (LOL), which help in identifying the main binding areas and weak interactions within the molecule. researchgate.net

A key application of DFT is the calculation of frontier molecular orbital energies, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important parameter for determining the molecule's chemical reactivity and kinetic stability. researchgate.net

For a related benzenesulfonamide derivative, 4-({4-[Bis(2-cyanoethyl)amino]phenyl}diazinyl)benzene sulfonamide, DFT calculations at the B3LYP/6-311G(d,p) level determined the HOMO and LUMO energy levels to be -6.24 eV and -2.90 eV, respectively, resulting in an energy gap of 3.34 eV. researchgate.net This value suggests that the molecule is thermodynamically stable. researchgate.net Similar calculations for this compound would provide valuable insights into its electronic properties and reactivity.

The table below illustrates the kind of data that can be obtained from DFT calculations, based on a study of a related benzenesulfonamide compound.

| Property | Value (eV) |

| HOMO Energy | -6.24 |

| LUMO Energy | -2.90 |

| Energy Bandgap (Eg) | 3.34 |

| Ionization Potential | 6.24 |

| Electron Affinity | 2.90 |

| Electronegativity | 4.57 |

| Chemical Hardness | 1.67 |

| Data for 4-({4-[Bis(2-cyanoethyl)amino]phenyl}diazinyl)benzene sulfonamide from a 2022 study. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. wikipedia.orgfiveable.me QSAR models are then used to predict the activity of new, untested compounds. wikipedia.org

QSAR studies involve the calculation of molecular descriptors that quantify various aspects of a molecule's structure, such as steric, electronic, and hydrophobic properties. These descriptors are then used to build a statistical model that correlates them with the observed biological activity. mdpi.com

While no specific QSAR studies featuring this compound were identified in the search results, this methodology is highly applicable to series of its derivatives. For example, a QSAR study on a series of 3-(pyridin-2-yl)benzenesulfonamide derivatives successfully used Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to guide the structural optimization of these compounds as herbicidal agents. nih.gov The results of such models can indicate that biological activity can be improved by modifying the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of the molecules. nih.gov A similar approach could be employed to optimize the inhibitory activity of this compound derivatives against specific targets like carbonic anhydrases.

Theoretical Pharmacokinetic (PK) Predictions

Theoretical pharmacokinetic predictions for this compound have been performed using various in silico models. One such study utilized the ADMETLab 2.0 program to evaluate its pharmacokinetic parameters. researchgate.net The theoretical results indicated differences in permeability when using Caucasian colon adenocarcinoma cells (Caco-2) and Madin-Darby canine kidney (MDCK) cells as models. researchgate.net Furthermore, it was predicted that a high concentration of the compound does not significantly bind to plasma proteins (72.9%), which suggests an optimal volume of distribution and a short half-life. researchgate.net This low plasma protein binding may be attributed to its degree of lipophilicity, as indicated by a Consensus LogP o/w of 0.28, calculated using SwissADME. researchgate.net

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is a critical component of pharmacokinetic predictions. Various online tools and software, such as ADMETlab, admetSAR, FAF-Drugs4, pkCSM, and SwissADME, are available to predict these properties. nih.govnih.gov These platforms can forecast parameters like human intestinal absorption (HIA), providing classificatory or probabilistic results on the likelihood of good absorption. nih.gov

Table 1: Predicted Pharmacokinetic Properties of this compound

| Parameter | Predicted Value/Classification | Software/Method |

| Plasma Protein Binding | 72.9% unbound | ADMETLab 2.0 |

| Consensus LogP o/w | 0.28 | SwissADME |

| Permeability (Caco-2) | Variable | ADMETLab 2.0 |

| Permeability (MDCK) | Variable | ADMETLab 2.0 |

In Silico Toxicology Assessments

In silico toxicology methods are crucial for identifying potential safety liabilities early in the drug discovery process. ceon.rs These computational models predict various toxicity endpoints, such as mutagenicity, carcinogenicity, and acute toxicity. ceon.rs For instance, the GUSAR program can be used to predict the acute toxicity rate. researchgate.net

While specific in silico toxicology data for this compound is not extensively detailed in the provided results, general methodologies are well-established. Platforms like ADMETlab 2.0 can predict a wide range of toxicity endpoints. scbdd.com It is important to note that the reliability of these predictions can vary between different software and is often categorized to indicate the level of confidence. nih.gov The use of multiple prediction tools is often recommended to gain a more comprehensive understanding of a compound's potential toxicity.

Computational Prediction of Metabolic Pathways (e.g., Cytochrome P450 Interactions, Phase 2 Bioconjugation)

Computational tools can predict the metabolic fate of a compound, including its interactions with drug-metabolizing enzymes like the cytochrome P450 (CYP450) family. nih.gov The CYP450 system is responsible for the biotransformation of a vast number of drugs, and understanding these interactions is key to preventing drug-drug interactions. nih.gov Six major CYP isozymes—CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4, and CYP2E1—are primarily involved in drug metabolism. nih.gov

In silico models can predict whether a compound is a substrate, inhibitor, or inducer of these enzymes. For example, some in silico analyses have shown that certain bioactive compounds have potential inhibitory effects on CYP1A2 and CYP2C9 enzymes. researchgate.net While specific predictions for this compound's interaction with each CYP isoenzyme were not found in the search results, such predictions are a standard component of in silico ADMET profiling. nih.govresearchgate.net

Phase 2 bioconjugation reactions, another critical aspect of drug metabolism, can also be predicted computationally. These reactions involve the addition of endogenous molecules to the drug or its metabolites, facilitating their excretion. Although not explicitly detailed for this compound in the provided results, computational models for predicting sites of glucuronidation, sulfation, and other conjugation reactions are available.

Modeling of Acid-Base Equilibria and Deprotonation Profiles

The acid-base properties of a molecule are fundamental to its pharmacokinetic profile, influencing its absorption, distribution, and binding to targets. The this compound molecule contains both an amino group, which is basic, and a sulfonamide group, which is acidic.

Preclinical Biological Evaluation and Translational Research

In Vivo Experimental Models

In vivo models, such as xenografts in immunodeficient mice, are essential for evaluating the efficacy of a compound in a more complex biological system that mimics the tumor microenvironment. nih.govaltogenlabs.commdpi.comnih.govresearchgate.netcancer.gov

Cardiovascular System Evaluation (e.g., Isolated Rat Heart Models for Perfusion Pressure and Coronary Resistance)

The cardiovascular effects of 4-(2-Aminoethyl)benzenesulfonamide have been investigated using the Langendorff isolated rat heart model, a well-established ex vivo preparation for assessing cardiac function. nih.govijbcp.com This model allows for the direct measurement of physiological parameters such as perfusion pressure and coronary resistance in a controlled environment, independent of systemic neural and hormonal influences. ijbcp.comnih.gov

In a study evaluating a series of benzenesulfonamide (B165840) derivatives, this compound was specifically assessed for its impact on these cardiac parameters. The research indicated that the compound elicited a decrease in both perfusion pressure and coronary resistance when perfused through the isolated rat heart. cerradopub.com.br Compared to the control conditions and other benzenesulfonamide derivatives tested, this compound demonstrated a notable effect on these hemodynamic variables. cerradopub.com.br

The observed reduction in perfusion pressure suggests a potential negative inotropic effect. cerradopub.com.br Theoretical docking studies performed in conjunction with the experimental work proposed that this compound might interact with L-type calcium channels. Specifically, the data suggested potential interactions with amino acid residues such as Glu614 and Ala320 on the 6jp5 protein surface, which could inhibit calcium influx and lead to the observed decrease in perfusion pressure and vascular resistance. cerradopub.com.br

The following table summarizes the comparative findings on coronary resistance for this compound and a control substance in the isolated rat heart model.

| Compound | Effect on Perfusion Pressure | Effect on Coronary Resistance | Proposed Mechanism |

|---|---|---|---|

| This compound | Decrease | Decrease | L-type Calcium Channel Inhibition cerradopub.com.br |

| Control | No Change | No Change | N/A |

These findings highlight the direct cardiovascular activity of this compound in a preclinical setting, warranting further investigation into its specific mechanisms of action. cerradopub.com.br

Tumor Xenograft Models (e.g., HT-29 Colorectal Xenografts)

Tumor xenograft models, particularly those using human cancer cell lines like HT-29, are fundamental tools in preclinical oncology for evaluating the efficacy of novel therapeutic agents. altogenlabs.comxenograft.net The HT-29 cell line, derived from a human colorectal adenocarcinoma, is widely used because it can form moderately differentiated tumors when implanted into immunodeficient mice, providing a reproducible model to study tumor growth and drug response. altogenlabs.comnih.gov These models allow researchers to study various aspects of cancer biology, including cell proliferation, drug resistance, and the efficacy of anticancer compounds in an in vivo environment that mimics aspects of a human tumor. altogenlabs.comxenograft.net

While direct studies of this compound on HT-29 xenografts are not prominently documented in available literature, research on structurally related sulfonamide derivatives provides insight into their potential application in this area. For instance, sulfonamide-based compounds are known inhibitors of carbonic anhydrase IX (CAIX), a hypoxia-inducible enzyme often overexpressed in solid tumors, including colorectal cancer. nih.gov

In a relevant preclinical study, a sulfonamide derivative, 5-(2-aminoethyl)thiophene-2-sulfonamide (B20834) (ATS), was labeled with Indium-111 and evaluated as a nuclear imaging agent for detecting colorectal cancer in mice bearing HCT-15 xenografts, another colorectal cancer cell line. nih.gov The study found that the radiolabeled sulfonamide derivative showed markedly enhanced accumulation in the tumor tissue compared to control tissues, demonstrating the potential of such compounds to target colorectal tumors in vivo. nih.gov This approach leverages the binding affinity of the sulfonamide moiety to CAIX expressed on cancer cells. nih.gov

The table below outlines the typical setup and findings from a xenograft study using a sulfonamide derivative for tumor imaging, which serves as a model for how this compound could be evaluated.

| Parameter | Description | Example Finding with Sulfonamide Derivative (ATS) nih.gov |

|---|---|---|

| Animal Model | Immunodeficient mice (e.g., nude or SCID) | Xenograft mice were used. |

| Cell Line | Human colorectal cancer cells (e.g., HT-29, HCT-15) | HCT-15 cells were used. |

| Compound | Labeled Sulfonamide Derivative | Indium-111 labeled 5-(2-aminoethyl)thiophene-2-sulfonamide (ATS-DTPA-111In) was administered. |

| Primary Outcome | Tumor uptake and imaging efficacy | Higher radioisotope signal was observed in tumor tissue compared to other organs. |

Such studies underscore the utility of xenograft models in the preclinical assessment of sulfonamide-based compounds for oncological applications, providing a framework for future evaluations of this compound in models like the HT-29 colorectal xenograft. altogenlabs.comnih.gov

Biodistribution Studies of Labeled Derivatives

Biodistribution studies are essential in preclinical research to understand how a compound and its derivatives distribute throughout the body over time. These studies typically involve labeling the compound with a radioisotope and measuring its concentration in various organs and tissues at different time points post-administration. nih.govmdpi.com This provides critical information on organ-specific uptake, retention, and clearance pathways.

For sulfonamide derivatives, biodistribution has been evaluated to assess their potential as imaging agents. In a study involving 11C and 18F labeled sulfonamides designed to target carbonic anhydrase II in red blood cells, biodistribution was assessed in mice. nih.gov The studies revealed high retention of the compounds in the blood pool, which is expected for agents targeting red blood cells. nih.gov Significant clearance was observed through both renal and hepatobiliary pathways, depending on the specific derivative. nih.gov

The data from these studies, expressed as the percentage of the injected dose per gram of tissue (%ID/g), show the relative accumulation in different organs. For example, at 60 minutes post-injection, the blood pool retained a high percentage of the injected dose, while other organs like the lungs, brain, and spleen showed minimal tracer retention. nih.gov

The following interactive table presents representative biodistribution data for a radiolabeled sulfonamide derivative in mice at 60 minutes post-injection, illustrating the type of data generated in such studies.

| Organ/Tissue | % Injected Dose (%ID) at 60 min (Derivative 1) nih.gov | % Injected Dose (%ID) at 60 min (Derivative 2) nih.gov |

|---|---|---|

| Blood | 52 | 32 |

| Heart | 2.1 | 1.5 |

| Lungs | 2.0 | 1.4 |

| Liver | 4.5 | 3.8 |

| Spleen | 1.8 | 1.2 |

| Pancreas | 1.1 | 0.9 |

| Kidneys | 2.5 | 3.0 |

| Intestines | 12.0 | 6.5 |

| Urine | 5.2 | 15.1 |

| Brain | 0.1 | 0.1 |

These studies are crucial for developing targeted therapies or imaging agents, as they help to predict efficacy and potential off-target accumulation. Similar biodistribution studies would be necessary to characterize the in vivo behavior of any labeled derivatives of this compound.

In Vivo Radiometabolite Analysis

In vivo radiometabolite analysis is a critical step in the preclinical evaluation of radiolabeled compounds. When a radiotracer is administered to a living organism, it can be metabolized, leading to the formation of various radiometabolites. nih.gov These metabolites may have different biological properties and distribution patterns compared to the parent compound. Therefore, it is essential to identify and quantify them to accurately interpret imaging data and understand the compound's fate. nih.govnih.gov

The process of radiometabolite analysis typically involves several steps. First, biological samples, most commonly blood plasma, are collected at various time points after the administration of the radiolabeled compound. nih.gov The plasma is then processed to separate the metabolites from proteins and the parent compound. This often involves techniques like solid-phase extraction (SPE) or protein precipitation with a solvent like acetonitrile (B52724). nih.govnih.gov

The resulting extract is then analyzed using chromatographic methods, such as high-performance liquid chromatography (HPLC) coupled with a radioactivity detector (radio-HPLC). nih.gov This technique separates the different radioactive species based on their physicochemical properties, allowing for the quantification of the parent compound and each of its radiometabolites over time. nih.gov For structural identification of the metabolites, non-radioactive standards are often synthesized, or advanced techniques like liquid chromatography-mass spectrometry (LC-MS) are employed. nih.gov

The primary goals of in vivo radiometabolite analysis are:

To determine the fraction of the total radioactivity in plasma that corresponds to the unchanged parent radiotracer.

To identify the chemical structure of the major radiometabolites.

To assess whether any of the radiometabolites can cross biological barriers, such as the blood-brain barrier, and potentially interfere with the imaging signal in the target tissue. nih.gov